molecular formula C20H26N2O3S B2816985 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1170229-24-9

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2816985
CAS RN: 1170229-24-9
M. Wt: 374.5
InChI Key: JOPSVPVKJJBREU-UHFFFAOYSA-N
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Description

The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. It also contains a benzenesulfonamide group, which is often found in pharmaceuticals due to its bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process, followed by the attachment of the benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups. The tetrahydroquinoline ring is a rigid structure, while the benzenesulfonamide group may allow for some conformational flexibility .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the tetrahydroquinoline and benzenesulfonamide groups. For example, the nitrogen in the tetrahydroquinoline ring could potentially act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the benzenesulfonamide group could enhance water solubility .

Scientific Research Applications

Crystallography and Molecular Structure

  • The study by Gelbrich, Haddow, and Griesser (2011) on a closely related compound outlines its crystal structure, showcasing intramolecular and intermolecular hydrogen bonding that contributes to its solid-state arrangement. This research enhances understanding of molecular interactions and stability in crystal engineering Gelbrich, Haddow, & Griesser, 2011.

Medicinal Chemistry

  • Research by Rahman et al. (2014) explores quinazoline derivatives, including benzene sulfonamide derivatives, for their pharmacological properties, highlighting the potential of such compounds in diuretic, antihypertensive, and anti-diabetic therapies Rahman et al., 2014.

Materials Science

  • The work by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates applications in photodynamic therapy, owing to their significant singlet oxygen quantum yield and fluorescence properties Pişkin, Canpolat, & Öztürk, 2020.

Pharmacological Studies

  • Liu et al. (2015) developed tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors, showing marked cytotoxicity to prostate cancer cells. This highlights the compound's role in cancer treatment through enzyme inhibition Liu et al., 2015.

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, compounds containing a benzenesulfonamide group can sometimes be associated with allergic reactions .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly if it shows promising bioactive properties. This could involve further studies into its mechanism of action, as well as optimization of its physical and chemical properties .

properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-6-7-16(2)20(13-15)26(23,24)21-18-9-8-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPSVPVKJJBREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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